N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a tricyclic sulfonamide derivative featuring a complex azatricyclic core with a 4-chlorobenzyl substituent.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-17-10-16(9-14-3-2-8-22(18(14)17)19(12)23)26(24,25)21-11-13-4-6-15(20)7-5-13/h4-7,9-10,12,21H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJEBNLORHHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the corresponding amine derivative. This intermediate is then subjected to cyclization and sulfonation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups into the chlorophenyl ring .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiplatelet agent and its ability to inhibit specific enzymes like cyclooxygenase.
Biology: It is used in biological assays to study its effects on cellular processes and enzyme activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream biological pathways. This interaction is often mediated by the sulfonamide group, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analog: N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
This analog differs only in the position of the chlorine substituent (2-chlorophenyl vs. 4-chlorophenyl). Such positional isomerism can significantly alter electronic properties, steric effects, and binding affinities. For example:
- Steric hindrance : The 2-chloro substituent introduces steric bulk near the azatricyclic core, which could disrupt binding to hydrophobic enzyme pockets .
Bioactivity Trends in Sulfonamide Derivatives
Marine actinomycetes-derived sulfonamides, such as salternamide E, exhibit antimicrobial and anticancer activities. LC/MS profiling and bioactivity screening, as described for marine metabolites, could prioritize this compound for further study .
Computational Predictions
Tools like Hit Dexter 2.0 (mentioned in ) assess the likelihood of compounds being promiscuous binders or "dark chemical matter." Applying such tools to the target compound and its analogs could predict their suitability for drug development. For instance:
- Promiscuity risk: The 4-chlorophenylmethyl group may reduce nonspecific binding compared to simpler aromatic substituents.
- Target specificity : The rigid tricyclic core may enhance selectivity for enzymes like carbonic anhydrases or proteases .
Data Table: Key Properties of Structural Analogs
Research Challenges and Opportunities
- Synthesis : The tricyclic core requires advanced methods like tandem cyclization, as seen in plant-derived biomolecule synthesis .
- Crystallography : Programs like SHELX and ORTEP-3 () are critical for resolving the compound’s 3D structure, which is essential for understanding its interactions.
- Lumping Strategies : Grouping this compound with analogs (e.g., 2-Cl and 4-Cl isomers) under a "surrogate" category could streamline reactivity or toxicity studies, as described in .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound with notable biological activities. This article explores its synthesis, structural properties, and biological effects, drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by its intricate tricyclic structure and the presence of a sulfonamide group. The molecular formula is with a molecular weight of 376.9 g/mol. The structural representation of the compound shows a sulfonamide linked to a chlorophenyl group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 376.9 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Antimicrobial Properties
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics. In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest.
Case Study: Anticancer Effects
In a study published in Journal of Medicinal Chemistry , the compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent activity compared to standard chemotherapeutics.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression and bacterial metabolism.
Table 2: Biological Activity Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Positive | PubChem |
| Anticancer | IC50: 15 µM (MCF-7) | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Potential | Preliminary Studies |
Q & A
Basic: What methodologies are recommended for determining the three-dimensional structure of this compound?
The compound’s complex tricyclic framework necessitates single-crystal X-ray diffraction for unambiguous structural confirmation. Key steps include:
- Crystallization optimization : Use solvent vapor diffusion or slow evaporation to obtain high-quality crystals.
- Data collection : Employ synchrotron radiation for high-resolution data if conventional sources yield weak diffraction.
- Refinement : Apply the SHELXL program for small-molecule refinement, leveraging its robust handling of non-standard moieties (e.g., the azatricyclo core and sulfonamide group) .
- Validation : Cross-check with ORTEP-III for thermal ellipsoid visualization and structural accuracy .
Basic: What synthetic strategies are commonly employed for constructing the azatricyclo core?
The azatricyclo[6.3.1.0⁴,¹²] system requires multi-step annulation and stereochemical control :
- Ring-closing metathesis (RCM) : Efficient for forming medium-sized rings but requires Grubbs catalysts and inert conditions.
- Intramolecular cyclization : Use acid/base catalysis to form the 1-azatricyclo moiety, monitoring regioselectivity via LC-MS.
- Post-functionalization : Introduce the 4-chlorobenzyl group via nucleophilic substitution or reductive amination .
Advanced: How can researchers address low yields in the final sulfonamide coupling step?
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For example, DMF at 80°C with DBU as a base may enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve energy transfer for heat-sensitive intermediates.
- In situ activation : Use sulfonyl chlorides generated from thiol precursors to avoid degradation .
Advanced: How should contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies between experimental and predicted spectra require multi-technique validation :
- Dynamic NMR : Probe conformational flexibility in solution (e.g., sulfonamide rotation) causing signal splitting.
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental ¹³C/¹H NMR to identify misassignments.
- X-ray corroboration : Resolve ambiguities in substituent orientation (e.g., chlorophenyl group placement) .
Advanced: What computational approaches are suitable for studying its interaction with biological targets?
For mechanistic insights into potential bioactivity:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) or receptors.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and ligand-protein dynamics.
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. chloro groups) with activity data from analogous compounds .
Advanced: How can researchers handle poor crystallinity during X-ray analysis?
If crystallization fails:
- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize lattice packing.
- Cryo-cooling : Use liquid nitrogen to reduce thermal motion and improve diffraction quality.
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping lattices .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Given its potential toxicity (inferred from structurally similar sulfonamides):
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis.
- Waste disposal : Neutralize reaction byproducts (e.g., HCl from sulfonylation) before aqueous disposal.
- Emergency measures : Refer to SDS guidelines for eye/skin exposure, emphasizing immediate rinsing and medical consultation .
Advanced: How can researchers optimize reaction conditions for scale-up without compromising purity?
For translational synthesis:
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions.
- In-line analytics : Use UV-vis or IR probes for real-time monitoring of intermediates.
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
Advanced: What strategies validate the compound’s stability under physiological conditions?
To assess drug-like properties:
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, analyzing degradation products via HPLC-HRMS.
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 h) and quantify parent compound loss using LC-MS/MS.
- Solid-state stability : Monitor hygroscopicity and polymorph transitions via PXRD over 6–12 months .
Advanced: How to resolve ambiguities in stereochemical assignments for the tricyclic core?
When chiral centers are uncertain:
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra.
- Anomalous dispersion in X-ray : Use Cu Kα radiation to exploit sulfur’s anomalous scattering for absolute configuration determination.
- Crystallographic software : Utilize PLATON’s ADDSYM tool to check for missed symmetry operations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
